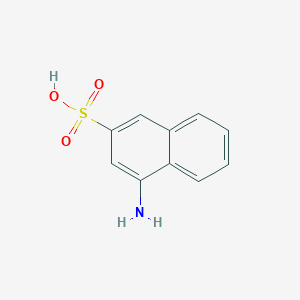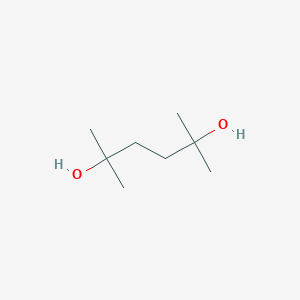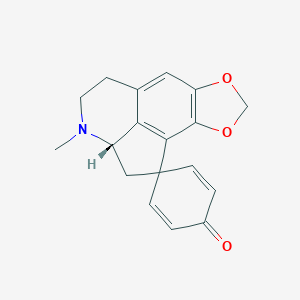
Mecambrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mecambrine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is a synthetic compound that is derived from the alkaloid tubocurarine, which is found in the bark of the South American plant Chondrodendron tomentosum. In
Applications De Recherche Scientifique
Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. In pharmacology, mecambrine has been used as a neuromuscular blocking agent to induce muscle paralysis during surgical procedures. It has also been used as a tool for studying acetylcholine receptors in the nervous system. In neuroscience, mecambrine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Mécanisme D'action
Mecambrine works by blocking the acetylcholine receptors in the nervous system. Acetylcholine is a neurotransmitter that plays a critical role in the transmission of nerve impulses in the nervous system. Mecambrine binds to the acetylcholine receptors and prevents the transmission of nerve impulses, leading to muscle paralysis. This mechanism of action makes mecambrine an important tool for studying the function of acetylcholine receptors in the nervous system.
Effets Biochimiques Et Physiologiques
Mecambrine has various biochemical and physiological effects on the body. It leads to muscle paralysis by blocking the transmission of nerve impulses in the nervous system. It also affects the cardiovascular system by causing a decrease in heart rate and blood pressure. Additionally, mecambrine has been shown to affect the respiratory system by causing a decrease in respiratory rate and tidal volume.
Avantages Et Limitations Des Expériences En Laboratoire
Mecambrine has several advantages when used in lab experiments. It is a potent neuromuscular blocking agent that can be used to induce muscle paralysis in animal models. It is also a useful tool for studying the function of acetylcholine receptors in the nervous system. However, mecambrine has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for the study of mecambrine. One potential application is its use as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to understand the long-term effects of mecambrine on the body and its potential toxicity. Finally, mecambrine could be used as a tool for studying the function of acetylcholine receptors in the nervous system and their role in various diseases.
Conclusion:
Mecambrine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is synthesized by the reaction of tubocurarine with formaldehyde and sodium cyanide and works by blocking the acetylcholine receptors in the nervous system. Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. While mecambrine has several advantages when used in lab experiments, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. There are several future directions for the study of mecambrine, including its potential use as a treatment for various neurological disorders and its use as a tool for studying the function of acetylcholine receptors in the nervous system.
Propriétés
Numéro CAS |
1093-07-8 |
|---|---|
Nom du produit |
Mecambrine |
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
Clé InChI |
NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



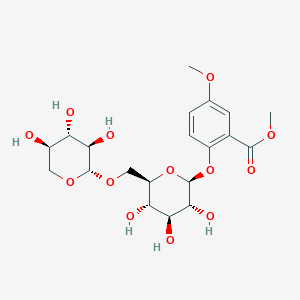
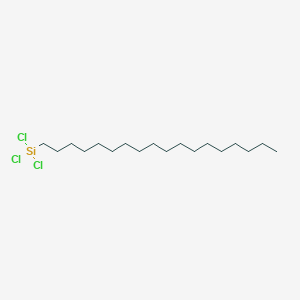

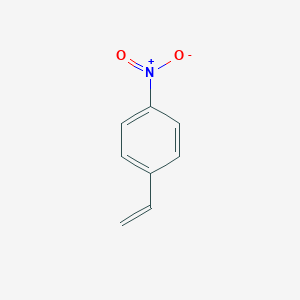
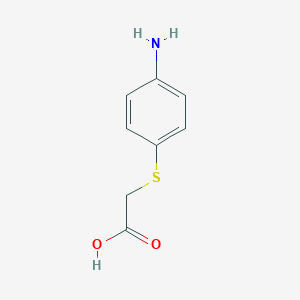
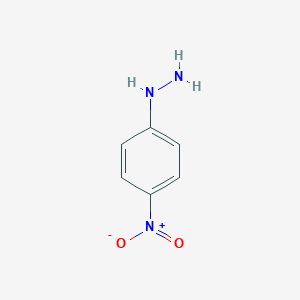

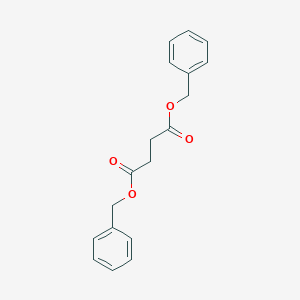
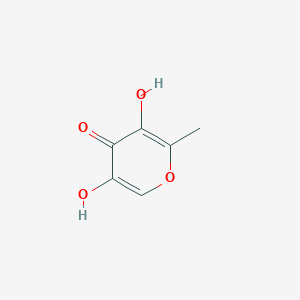
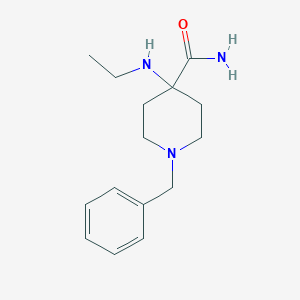
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)

